molecular formula C46H56N4O13S B1602548 Brucine sulfate salt hydrate CAS No. 652154-10-4

Brucine sulfate salt hydrate

Cat. No. B1602548
CAS RN: 652154-10-4
M. Wt: 905 g/mol
InChI Key: DYCXTLLGAUPAQK-YZWZKZGNSA-N
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Description

Brucine sulfate salt hydrate is a sulfate salt of brucine . Brucine is a major pharmacological constituent of Strychnos nux-vomica seeds, known for its anti-inflammatory and analgesic activities . It is also used as a chiral resolving agent for the optical resolution of tertiary acetylenic alcohols into enantiomers .


Synthesis Analysis

The solid form landscape of brucine sulfate (BS) was elucidated, resulting in three hydrate forms (HyA – C) and amorphous BS . The hydrate obtained from crystallization experiments (from water), HyA, is the only solid form described in the literature . The other two hydrates were produced by dehydration starting from the known hydrate .


Molecular Structure Analysis

HyA contains 6.5 to 7.4 molecules of water per BS and is only stable in the relative humidity (RH) range ≥26% at room temperature (RT) . HyB is only observable in a very narrow RH window (22–25%) at RT and shows a hexahydrate stoichiometry . At RH values ≤20%, the third hydrate, HyC, forms .


Chemical Reactions Analysis

Interconversion of the hydrates of BS with small changes in the relative humidity complicated identifying and characterizing the solid forms . Removal of the essential water molecules stabilizing the hydrate structures causes the collapse to the amorphous state .


Physical And Chemical Properties Analysis

Brucine sulfate salt hydrate is a solid beige powder . It has a melting point of approximately 180 °C / 356 °F .

Scientific Research Applications

Pharmacological Properties

Brucine, an alkaloid derived from Strychnos nux-vomica L., is known for its pharmacological effects, similar to strychnine but less potent. It exhibits local anesthetic effects on mucous membranes, differentiating it from strychnine (Malone, St John-Allan, & Béjar, 1992).

Supramolecular Organization

Brucine sulfate hydrates have been studied for their complex supramolecular organization. The study focused on elucidating the solid form landscape of brucine sulfate, resulting in three hydrate forms and amorphous brucine sulfate. This research provides insights into the interconversion of hydrates with small changes in relative humidity, contributing to our understanding of the stability and characteristics of such compounds (Braun, 2020).

Sulfate Attack Mechanisms

Brucine sulfate's role in sulfate attack mechanisms on cement and concrete has been investigated. This research provides models for the mechanism of attack resulting from sodium and magnesium sulfate solutions, highlighting the importance of such compounds in understanding the deterioration processes in construction materials (Santhanam, Cohen, & Olek, 2002, 2003).

Flotation Chemistry

In the field of mineral processing, brucine sulfate has been studied in the context of soluble salt flotation systems. The research examined how the interfacial water structure and hydration states of soluble salt surfaces, including brucine sulfate, affect their flotation behavior, highlighting the importance of these factors in mineral separation processes (Hançer, Çelik, & Miller, 2001).

Nanofiltration in Salt Production

Brucine sulfate's implications in vacuum salt production have been explored. The use of nanofiltration for producing brines supersaturated in sodium sulfate is a technically feasible and attractive alternative, with brucine sulfate playing a role in this context (Bargeman et al., 2009).

Analytical Chemistry Applications

Brucine has been utilized as an oxidation-reduction indicator in analytical chemistry applications, particularly in cerimetry. This usage demonstrates the versatility of brucine sulfate in various analytical contexts (Rao & Sastry, 1958).

Mechanism of Action

Brucine inhibited the proliferation of HepG2 cells in vitro in a time- and dose-dependent manner . The mechanism might be that brucine first activated MAP kinase kinase-7 (MKK7) gene, and then the MKK7 kinase activated the pathway mediated by c-Jun N-terminal kinase (JNK) gene to induce apoptosis .

Safety and Hazards

Brucine sulfate salt hydrate is considered hazardous . It is fatal if swallowed or if inhaled . It is harmful to aquatic life with long-lasting effects . It is recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H26N2O4.H2O4S.H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2/t2*13-,18-,19-,21-,22-,23+;;/m00../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCXTLLGAUPAQK-YZWZKZGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583423
Record name (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

905.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brucine sulfate salt hydrate

CAS RN

652154-10-4
Record name (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brucine sulphate hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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